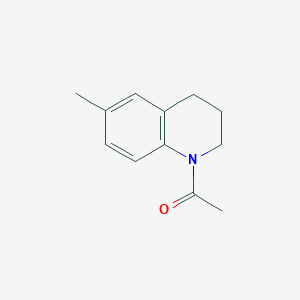
2-Fluoro-4-methylpyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methylpyrimidine-5-carbaldehyde is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Vorbereitungsmethoden
The synthesis of 2-Fluoro-4-methylpyrimidine-5-carbaldehyde involves several steps. One common method includes the fluorination of a pyrimidine precursor. The reaction typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
2-Fluoro-4-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Fluorinated pyrimidines are explored for their potential use in drug development, particularly in the design of anticancer and antiviral agents.
Wirkmechanismus
The mechanism by which 2-Fluoro-4-methylpyrimidine-5-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. For example, fluorinated pyrimidines can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, making them effective anticancer agents .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-methylpyrimidine-5-carbaldehyde can be compared with other fluorinated pyrimidines such as:
5-Fluorouracil: Widely used in cancer treatment, 5-Fluorouracil inhibits thymidylate synthase and disrupts DNA synthesis.
2-Fluoro-4-methylpyridine: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical transformations.
The uniqueness of this compound lies in its combination of the fluorine atom and the aldehyde group, which provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C6H5FN2O |
|---|---|
Molekulargewicht |
140.11 g/mol |
IUPAC-Name |
2-fluoro-4-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c1-4-5(3-10)2-8-6(7)9-4/h2-3H,1H3 |
InChI-Schlüssel |
ICWMCIGMORYVPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


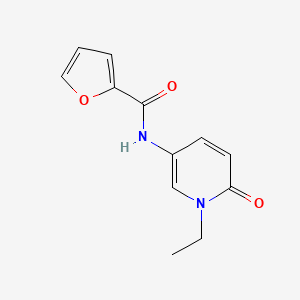
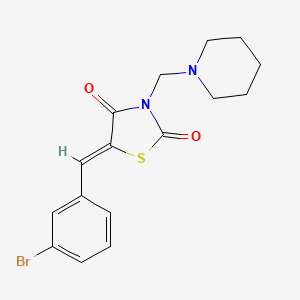
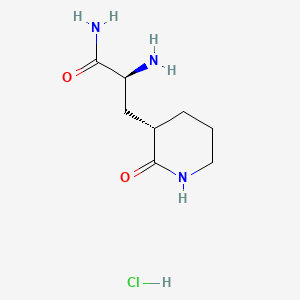

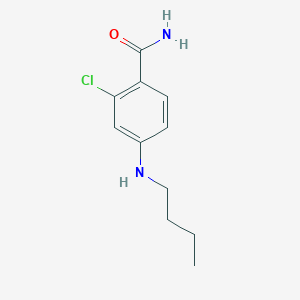
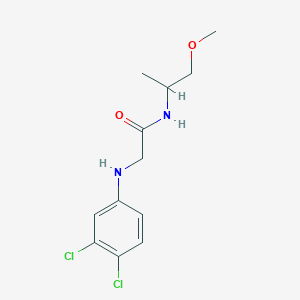
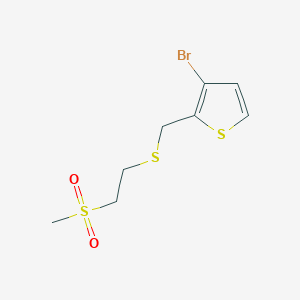
![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)
![2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)

![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)


